molecular formula C17H10F2O5 B2640101 {[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid CAS No. 951999-09-0

{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid

Cat. No.: B2640101
CAS No.: 951999-09-0
M. Wt: 332.259
InChI Key: HXBGQKKMLRYODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[3-(3,5-Difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid is a fluorinated coumarin derivative of significant interest in medicinal chemistry and chemical biology research. While specific biological data for this compound is not available in the public domain, its molecular structure provides strong rationale for its investigation in several key areas. Coumarin-based compounds are extensively studied for their potential as enzyme inhibitors, with activities reported against various targets including HIV-1 integrase and reverse transcriptase . The acetic acid side chain is a common functional handle in drug discovery, facilitating the molecule's interaction with enzyme active sites or serving as a point for further chemical modification to create prodrugs or conjugates. The 3,5-difluorophenyl substitution is a strategic feature often employed to enhance metabolic stability, influence the molecule's electronic properties, and improve binding affinity to biological targets through specific halogen bonding interactions. This compound is an important building block for researchers developing novel chemical probes and therapeutic candidates, particularly in the fields of antiviral, anticancer, and anti-inflammatory agent discovery . As a high-purity research chemical, it is intended for use in assay development, structure-activity relationship (SAR) studies, and as a synthetic intermediate. This product is strictly for research and development purposes in a laboratory setting only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2O5/c18-11-3-10(4-12(19)6-11)14-5-9-1-2-13(23-8-16(20)21)7-15(9)24-17(14)22/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBGQKKMLRYODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCC(=O)O)OC(=O)C(=C2)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,5-difluorobenzoyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification of the chromen-2-one derivative with chloroacetic acid in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where nucleophiles such as amines or thiols can replace the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or thioesters.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of {[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid, particularly in enhancing the efficacy of existing antibiotics. For example, derivatives of this compound have been shown to potentiate the activity of aztreonam against metallo-β-lactamase (MBL)-producing Pseudomonas aeruginosa. This is achieved through the simultaneous inhibition of MBLs and efflux pumps, which are critical mechanisms of antibiotic resistance in Gram-negative bacteria .

Key Findings:

  • The compound exhibits synergistic effects when combined with aztreonam, significantly reducing the minimum inhibitory concentration (MIC) required for effective treatment .
  • The introduction of polar substituents at specific positions enhances the compound's ability to penetrate bacterial membranes, increasing its antimicrobial potency .

Structure-Activity Relationship Studies

The structure of this compound allows for extensive modifications that can lead to improved biological activities. Research indicates that the presence of fluorine atoms in the difluorophenyl group may enhance the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

Table 1: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of polar substituentsIncreases periplasmic concentration
Fluorine substitutionEnhances lipophilicity and metabolic stability
Variations at 7-O positionAlters inhibitory activity against β-lactamases

Potential Therapeutic Roles

The unique combination of a chromenone structure with a difluorophenyl moiety positions this compound as a versatile scaffold for developing new therapeutic agents. Its potential roles extend beyond antimicrobial applications to include:

  • Antioxidant Properties: Similar compounds have shown promise in neutralizing free radicals, which could be beneficial in treating oxidative stress-related diseases.
  • Anticancer Activity: The structural features may allow for interactions with various biological targets implicated in cancer progression.

Case Studies and Experimental Evidence

Several studies have documented the synthesis and biological evaluation of derivatives based on this compound:

  • Synthesis of 7-O-Carboxylic Acid Substituted Derivatives: These derivatives were tested for their ability to inhibit β-lactamases and efflux pumps, demonstrating significant antimicrobial activity against resistant strains .
  • Evaluation of Antioxidant Activity: Compounds derived from this scaffold were evaluated for their antioxidant potential using various assays, indicating promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of {[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-{[3-(4-Fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid

  • Molecular Formula : C₁₇H₁₁FO₅
  • Molecular Weight: 318.27 g/mol (CAS No. 887855-48-3) .
  • Key Differences :
    • The 4-fluorophenyl substituent (vs. 3,5-difluorophenyl) reduces steric bulk and alters electronic properties.
    • Lower molecular weight (318.27 vs. 332.26) due to fewer fluorine atoms.
    • Fluorine at the para position may enhance metabolic stability compared to ortho/para difluorination but could reduce binding affinity in certain targets due to reduced electron-withdrawing effects .

{[3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid

  • Molecular Formula : C₁₉H₁₆O₇
  • Molecular Weight : 356.33 g/mol (ChemSpider ID: 21749873) .
  • Key Differences: Methoxy groups at the 3,4-positions introduce electron-donating effects, contrasting with the electron-withdrawing fluorines in the target compound. Increased molecular weight (356.33 vs. Likely differences in pharmacokinetics: methoxy groups may slow metabolism but increase susceptibility to oxidative degradation .

[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid

  • Molecular Formula : C₂₀H₁₆ClO₅ (inferred from structure)
  • Key Differences: Substitution with benzyl (lipophilic), chloro (electron-withdrawing), and methyl groups alters steric and electronic profiles. The benzyl group may confer distinct binding modes in biological targets compared to fluorinated analogs .

2-{5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl}acetic Acid

  • Molecular Formula: C₂₁H₁₆O₅ (CAS No. 664366-12-5) .
  • Key Differences: A fused furan ring replaces the chromenone oxygen, altering π-conjugation and redox properties. Structural rigidity from the fused furan may limit conformational flexibility, affecting target engagement .

Research Findings and Implications

  • Solubility : The acetic acid moiety in all compounds confers moderate aqueous solubility, but bulkier substituents (e.g., benzyl, dimethoxy) may reduce it .
  • Synthetic Accessibility : highlights a general synthesis route using DMF and mercaptoacetic acid, but fluorinated derivatives require specialized fluorination steps .
  • Crystallography : SHELX software () has been used to resolve structures of similar coumarins, suggesting the target compound’s crystal structure could be determined for formulation studies .

Biological Activity

The compound {[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid (CAS No. 951999-09-0) is a synthetic organic molecule characterized by its unique chromenone structure linked to a difluorophenyl group via an ether bond. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC17H10F2O5
Molecular Weight332.26 g/mol
Boiling Point542.2 ± 50.0 °C (predicted)
pKa3.05 ± 0.10 (predicted)
Density1.491 ± 0.06 g/cm³ (predicted)
Hazard ClassificationIrritant

Antioxidant Activity

Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties . These compounds are believed to scavenge free radicals, thus protecting cells from oxidative stress, which is implicated in various chronic diseases.

Anti-inflammatory Effects

Research indicates that chromene derivatives can reduce inflammation. The potential anti-inflammatory effects of this compound may provide therapeutic applications in treating inflammatory diseases.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the presence of both fluorine substituents and a carboxylic acid functional group may enhance its interaction with biological macromolecules.

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study evaluating various chromene derivatives found that compounds with similar structures exhibited significant antioxidant activity, suggesting that this compound could have similar effects .
  • Anti-inflammatory Research : Research into chromone derivatives indicated their potential in reducing inflammation markers in vitro, which could be applicable to this compound .
  • Anticancer Studies : Preliminary investigations into structurally related compounds have demonstrated their ability to induce apoptosis in cancer cell lines, highlighting a pathway for further exploration of this compound’s anticancer properties .

Comparative Analysis with Similar Compounds

The following table compares this compound with other notable chromene derivatives:

Compound NameStructure FeaturesBiological Activity
3-HydroxyflavoneHydroxy group on chromenoneAntioxidant
7-HydroxycoumarinHydroxy group at position 7Anticoagulant
4'-FluoroisoflavoneFluorine substitution on isoflavoneAnticancer

The unique combination of a difluorophenyl group and the chromenone structure in this compound potentially enhances its biological activity compared to other similar compounds.

Q & A

Q. What synthetic strategies are employed to prepare this compound?

  • Answer : A common route involves: (i) Etherification : Reacting 7-hydroxycoumarin derivatives with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetic acid side chain. (ii) Electrophilic substitution : Introducing the 3,5-difluorophenyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on precursor availability. Final purification typically involves recrystallization from methanol or ethanol to achieve ≥95% purity .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via SHELXT (for intrinsic phasing) and refinement with SHELXL . Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis. The SHELX suite is preferred for its robustness in handling small-molecule refinement, even with twinned or high-resolution data .

Q. What methodological considerations are critical for analyzing its fluorescence properties?

  • Answer : Fluorescence studies require:
  • Solvent selection : Use aprotic solvents (e.g., DMSO, acetonitrile) to avoid quenching.
  • Concentration optimization : Avoid aggregation-induced quenching (test 1–100 μM range).
  • Spectroscopic setup : Measure emission spectra (λ_ex = 350–400 nm, typical for coumarins) and quantum yield using a reference standard (e.g., quinine sulfate). The compound’s fluorescence can be modulated by the electron-withdrawing difluorophenyl group, which enhances Stokes shift .

Q. How can conflicting bioactivity data from different studies be reconciled?

  • Answer : Discrepancies often arise due to: (i) Purity variations : Impurities ≥5% (e.g., unreacted precursors) may skew assay results. Validate purity via LC-MS. (ii) Assay conditions : Differences in solvent (polar vs. nonpolar), pH, or cell lines (for in vitro studies) can alter activity. Standardize protocols using controls like known enzyme inhibitors. (iii) Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl or non-fluorinated analogs) to isolate the role of the 3,5-difluorophenyl group .

Q. What computational tools are suitable for modeling its interactions with biological targets?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) can predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases. Parameterize the force field to account for fluorine’s electronegativity. Validate models with experimental IC₅₀ or Ki values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.